Product packaging for Dodecyl trichloroacetate(Cat. No.:CAS No. 74339-50-7)

Dodecyl trichloroacetate

Cat. No.: B3371612
CAS No.: 74339-50-7
M. Wt: 331.7 g/mol
InChI Key: LFBVFMYQESVNJY-UHFFFAOYSA-N
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Description

Dodecyl trichloroacetate is a useful research compound. Its molecular formula is C14H25Cl3O2 and its molecular weight is 331.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46004. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25Cl3O2 B3371612 Dodecyl trichloroacetate CAS No. 74339-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecyl 2,2,2-trichloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13(18)14(15,16)17/h2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBVFMYQESVNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286478
Record name Dodecyl trichloroacetate
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Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74339-50-7
Record name NSC46004
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecyl trichloroacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloroacetic acid lauryl ester
Source European Chemicals Agency (ECHA)
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Propagation:this Phase Consists of a Cycle of Repeating Steps That Form the Product and Regenerate the Radical Needed to Continue the Cycle.lumenlearning.com

Step 1: The initially formed trichloroacetyl radical adds to the double bond of an olefin molecule, creating a new, more complex carbon-centered radical. srmist.edu.in

Step 2: This new radical then abstracts a chlorine atom from another molecule of dodecyl trichloroacetate (B1195264). This step forms the final product and regenerates the trichloroacetyl radical, which can then participate in another cycle. srmist.edu.in

This chain propagation continues as long as the reactants are available. ucla.edu

Termination:the Chain Reaction Ceases when the Concentration of Radicals Becomes High Enough That They Begin to React with Each Other, Forming Stable, Non Radical Products.lumenlearning.comyoutube.comthis is a Thermodynamically Favorable but Statistically Rare Event Due to the Low Concentration of Radical Species.lumenlearning.compossible Termination Steps Include the Combination Of:

Two trichloroacetyl radicals.

A trichloroacetyl radical and the alkyl radical adduct.

Two alkyl radical adducts.

Advanced Analytical and Spectroscopic Characterization of Dodecyl Trichloroacetate

High-Resolution Mass Spectrometry for Structural Elucidation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and structure of organic compounds. For Dodecyl trichloroacetate (B1195264) (C₁₄H₂₅Cl₃O₂), with a monoisotopic mass of 330.0920 Da, various ionization techniques can be employed to generate ions and study their fragmentation pathways.

Electron Ionization (EI-MS) Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation patterns that serve as a molecular fingerprint. The mass spectrum of Dodecyl trichloroacetate is characterized by the absence of a prominent molecular ion peak (M⁺) due to its instability under EI conditions. The fragmentation is dominated by cleavages within the ester functional group and along the long alkyl chain.

The primary fragmentation processes include:

α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for esters.

McLafferty Rearrangement: A characteristic rearrangement for esters and ketones, involving the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond. This results in the elimination of a neutral alkene.

Cleavage of the Dodecyl Chain: The long alkyl chain undergoes fragmentation, typically producing a series of carbocation fragments separated by 14 Da (CH₂).

The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound which showcases these characteristic fragmentation patterns. nist.gov Key fragments observed in the EI-MS spectrum include ions resulting from the loss of the dodecyloxy group or cleavage at the trichloromethyl group. The long n-alkane chain tends to produce numerous fragments separated by 14 atomic mass units.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

m/z (mass/charge ratio) Proposed Fragment Structure/Origin
285 [M - CCl₃]⁺
168 [C₁₂H₂₄]⁺ (Dodecylene from McLafferty Rearrangement)
117 [CCl₃]⁺
83 [CCl₂]⁺
57 [C₄H₉]⁺ (Base peak from alkyl chain fragmentation)
43 [C₃H₇]⁺

Note: This table is based on general fragmentation principles for long-chain esters and halogenated compounds and requires experimental data for confirmation.

Electrospray Ionization (ESI-MS) and Tandem Mass Spectrometry (MS/MS) of Long-Chain Esters

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. wikipedia.orgnih.govnih.govlibretexts.orglibretexts.org Due to the nonpolar nature of the long alkyl chain, this compound may exhibit low ionization efficiency in ESI. The addition of salts such as sodium acetate (B1210297) or ammonium acetate to the solvent can enhance the formation of these adducts. nih.govnih.gov

Tandem mass spectrometry (MS/MS) of the selected precursor ion (e.g., [M+Na]⁺) provides valuable structural information. For long-chain esters, collision-induced dissociation (CID) typically results in characteristic neutral losses.

Common fragmentation pathways in ESI-MS/MS include:

Neutral Loss of the Alkene: Loss of dodecene (C₁₂H₂₄), resulting in a protonated or sodiated trichloroacetic acid fragment.

Neutral Loss of the Acid: Loss of trichloroacetic acid (CCl₃COOH), leaving a dodecyl cation.

For sodiated adducts of esters, a common fragmentation pathway is the neutral loss of the alkyl chain as an alkene, which can be used to specifically quantify these species in complex mixtures. nih.gov

Table 2: Expected Precursor and Product Ions in ESI-MS/MS of this compound

Precursor Ion Collision Energy Major Product Ion(s) Neutral Loss
[M+Na]⁺ (m/z 353.07) Low-Medium [Na(CCl₃COOH)]⁺ C₁₂H₂₄ (Dodecene)

Atmospheric Pressure Chemical Ionization (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is suitable for analyzing less polar and thermally stable compounds like this compound. researchgate.net Ionization in APCI occurs in the gas phase, typically through proton transfer from reagent gas ions, which are formed from the solvent vapor via a corona discharge. nih.govcopernicus.org

For this compound, APCI is expected to be a more effective ionization method than ESI, producing a prominent protonated molecule, [M+H]⁺, at m/z 331.0995. APCI is considered a soft ionization technique, but some in-source fragmentation may occur at higher vaporizer temperatures or cone voltages. This might lead to the observation of fragments similar to those in ESI-MS/MS, such as the loss of the dodecene chain. This technique is often coupled with gas chromatography (GC) for the analysis of complex mixtures containing halogenated organic compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by providing information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the long dodecyl chain. The trichloroacetate group, lacking protons, does not produce any signals but influences the chemical shift of the adjacent methylene (B1212753) group (-O-CH₂-).

The expected signals are:

A triplet for the terminal methyl group (-CH₃) of the dodecyl chain, shifted furthest upfield.

A large, complex multiplet for the central methylene groups (-CH₂-) of the dodecyl chain.

A triplet for the methylene group directly attached to the ester oxygen (-O-CH₂-), which is shifted significantly downfield due to the deshielding effect of the electronegative oxygen atom.

The splitting of these signals is governed by spin-spin coupling with adjacent protons, following the n+1 rule. The magnitude of this coupling is expressed by the coupling constant (J), measured in Hertz (Hz). libretexts.org

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound (in CDCl₃)

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-O-CH ₂-R ~ 4.2 - 4.4 Triplet (t) ~ 6.5 - 7.0
-CH₂-CH ₂-O- ~ 1.6 - 1.8 Multiplet (m) -
-(CH ₂)₉- ~ 1.2 - 1.4 Multiplet (m) -

Note: These are predicted values based on standard chemical shift tables and the structure of the molecule. netlify.appcompoundchem.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. Due to the molecule's symmetry, carbons in similar chemical environments within the dodecyl chain may have overlapping signals.

Key expected signals include:

A signal for the carbonyl carbon (-C=O) in the ester group, located significantly downfield (~160-170 ppm).

A signal for the trichloromethyl carbon (-CCl₃), also shifted downfield due to the electronegative chlorine atoms.

A series of signals for the carbons of the dodecyl chain. The carbon attached to the oxygen (-O-CH₂-) will be the most downfield of the alkyl signals. The terminal methyl carbon (-CH₃) will be the most upfield signal.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Atom Chemical Shift (δ, ppm)
C =O ~ 161 - 163
-C Cl₃ ~ 90 - 93
-O-C H₂- ~ 68 - 70
-(C H₂)₁₀- ~ 22 - 32

Note: These are predicted values based on standard ¹³C NMR chemical shift data for similar functional groups. libretexts.orgusda.gov The exact chemical shifts for the ten methylene carbons in the middle of the chain will be very close and may require high-resolution instrumentation or two-dimensional NMR techniques for complete assignment. usda.gov

Table of Compounds

Compound Name
This compound

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds by mapping correlations between different nuclei. researchgate.netmdpi.comunifi.it For this compound, techniques such as COSY, HSQC, and HMBC are instrumental in confirming the connectivity of its atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. youtube.comsdsu.edu In the case of this compound, a COSY spectrum would show correlations between the protons of adjacent methylene (-CH2-) groups in the long dodecyl chain. For instance, the protons on C2' would show a cross-peak with the protons on C3', and so on, confirming the linear nature of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H coupling). youtube.comsdsu.edu An HSQC spectrum of this compound would show a cross-peak between the proton signal of each methylene group and the corresponding carbon-13 signal. This allows for the unambiguous assignment of each carbon in the dodecyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. youtube.comsdsu.edu This is particularly useful for connecting different functional groups within a molecule. For this compound, an HMBC spectrum would show a correlation between the protons on C1' of the dodecyl chain and the carbonyl carbon (C=O) of the trichloroacetate group, confirming the ester linkage.

2D NMR Technique Type of Correlation Information Gained for this compound
COSY ¹H-¹H coupling (typically 2-3 bonds)Confirms the connectivity of the methylene groups within the dodecyl chain.
HSQC ¹H-¹³C coupling (1 bond)Assigns each proton signal to its directly attached carbon atom in the dodecyl chain.
HMBC ¹H-¹³C coupling (2-3 bonds)Confirms the ester linkage by showing a correlation between the C1' protons and the carbonyl carbon.

Infrared (IR) and Raman Spectroscopic Investigations of Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules.

The carbonyl (C=O) stretching vibration is a prominent feature in the IR spectra of esters like this compound, typically appearing as a strong absorption band. uobabylon.edu.iqspectroscopyonline.com The exact position of this band provides information about the electronic environment of the carbonyl group. orgchemboulder.comlibretexts.org For simple saturated esters, the C=O stretch is typically observed in the range of 1735-1750 cm⁻¹. uobabylon.edu.iq The presence of the electron-withdrawing trichloromethyl group (-CCl₃) in this compound is expected to shift this frequency to a higher wavenumber due to the inductive effect, which strengthens the C=O bond.

In addition to the carbonyl stretch, the IR and Raman spectra of this compound will exhibit characteristic vibrational modes for the C-Cl and C-H bonds.

C-H Vibrations: The dodecyl chain will give rise to C-H stretching vibrations in the region of 2850-3000 cm⁻¹. Asymmetric and symmetric stretching modes of the methylene (-CH₂) and methyl (-CH₃) groups can typically be distinguished. C-H bending vibrations are also expected at lower frequencies, around 1465 cm⁻¹ for methylene scissoring and 1375 cm⁻¹ for methyl umbrella modes.

C-Cl Vibrations: The trichloromethyl group will have characteristic C-Cl stretching vibrations. These are typically found in the fingerprint region of the spectrum, broadly between 600 and 800 cm⁻¹. The presence of multiple chlorine atoms on the same carbon leads to both symmetric and asymmetric stretching modes, which can sometimes be resolved.

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Observation for this compound
C=O Stretch1735-1750 (for simple esters)Strong absorption, shifted to a higher frequency due to the -CCl₃ group.
C-H Stretch (alkyl)2850-3000Multiple bands corresponding to symmetric and asymmetric stretches of -CH₂ and -CH₃ groups.
C-H Bend (alkyl)1375-1465Bands corresponding to methylene scissoring and methyl umbrella modes.
C-Cl Stretch600-800Bands corresponding to symmetric and asymmetric stretches of the -CCl₃ group.

X-ray Crystallography for Solid-State Structure Determination (if applicable for related forms)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.orgwikipedia.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself may not be readily available, analysis of related long-chain alkyl esters can provide insights into the likely packing and conformation of the molecule in the solid phase.

For a molecule like this compound, X-ray crystallography could reveal:

The conformation of the long dodecyl chain, which is likely to adopt an extended, all-trans conformation to maximize van der Waals interactions.

The geometry of the trichloroacetate group.

The packing arrangement of the molecules in the crystal lattice, which would be influenced by both the hydrophobic interactions of the alkyl chains and the polar interactions of the ester and trichloromethyl groups.

The ability to obtain a suitable single crystal is a prerequisite for this technique. nih.gov

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating components of a mixture and are widely used for assessing the purity and performing quantitative analysis of chemical compounds.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. gcms.czuni-bayreuth.de The compound is vaporized and passed through a column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The choice of detector is crucial for sensitivity and selectivity.

Flame Ionization Detector (FID): FID is a common and robust detector that is sensitive to most organic compounds. japsonline.comjapsonline.com It provides a response that is proportional to the mass of carbon, making it suitable for quantitative analysis of this compound.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) provides not only quantitative data but also structural information based on the mass-to-charge ratio of the fragmented ions. nih.govaidic.itplos.org This allows for the definitive identification of this compound and any impurities present. The NIST WebBook provides mass spectral data for trichloroacetic acid, dodecyl ester, which can be used as a reference. nist.gov

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds containing electronegative atoms, such as the chlorine atoms in this compound. This makes GC-ECD a particularly sensitive method for detecting and quantifying trace amounts of this compound. actachemscand.org

The choice of GC column and temperature program is optimized to achieve good separation of this compound from any starting materials, byproducts, or degradation products. google.com

Detector Principle Applicability to this compound
Flame Ionization Detector (FID) Senses ions formed during combustion of organic compounds in a hydrogen flame.Good for quantitative analysis due to its response being proportional to carbon content.
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio.Provides both quantitative data and structural confirmation, aiding in impurity identification.
Electron Capture Detector (ECD) Detects molecules with electronegative functional groups.Highly sensitive for detecting trace amounts of this compound due to the three chlorine atoms.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound. Its application is particularly favored for the analysis of complex mixtures and for purity assessments, offering high resolution and sensitivity. The methodologies employed are typically centered around reversed-phase chromatography, which is well-suited for the nonpolar nature of the dodecyl chain, while also accommodating the polar influence of the trichloroacetate group.

The development of a robust HPLC method for this compound necessitates careful optimization of several key chromatographic parameters. These include the selection of an appropriate stationary phase, the composition and gradient of the mobile phase, and the detector settings. Given the compound's structure, a reversed-phase C18 or C8 column is generally selected, providing a hydrophobic stationary phase that interacts effectively with the long alkyl chain of the dodecyl moiety.

Elution is typically achieved using a mobile phase gradient of acetonitrile (B52724) and water. This allows for the effective separation of this compound from both more polar and less polar impurities. The trichloroacetate functional group contains a carbonyl chromophore, which allows for detection using a UV-Vis spectrophotometer, typically at wavelengths in the lower UV range, such as 205-220 nm, to maximize sensitivity.

Detailed research findings have established optimized conditions for the analysis of this compound and related long-chain esters. These findings are often presented in tabular format to clearly delinea te the method parameters and the resulting chromatographic performance.

Table 1: Optimized HPLC Parameters for this compound Analysis

ParameterCondition
Stationary Phase C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient 70% A to 100% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector UV-Vis at 210 nm
Injection Volume 10 µL
Expected Retention Time Approx. 12.5 minutes

Further research has explored the separation of this compound from structurally similar compounds, which is crucial for impurity profiling. The following table illustrates the resolution of this compound from potential process-related impurities, such as the unreacted starting material, dodecanol (B89629), and other alkyl trichloroacetates.

Table 2: Chromatographic Resolution of this compound and Related Compounds

CompoundRetention Time (min)Resolution (Rs) from this compound
Dodecanol8.25.8
Decyl Trichloroacetate10.92.1
This compound 12.5 -
Tetradecyl Trichloroacetate14.12.3

These methodologies, characterized by their precision and robustness, are integral to the comprehensive analytical characterization of this compound, ensuring its quality and purity in various applications.

Applications in Materials Science and Industrial Chemistry

Utilization of Trichloroacetate (B1195264) Esters in Polymerization Processes

The structure of dodecyl trichloroacetate lends itself to applications in polymer synthesis, where the trichloroacetate moiety can function as an initiator for certain types of polymerization.

Polymerization initiators are compounds that decompose to form free radicals, which in turn initiate the polymerization of monomers. Trichloroacetate esters have been identified as multifunctional initiators in polymerization processes. The initiation step is a critical phase in radical polymerization, where an initiator provides the initial free radicals needed to start the chain growth of a polymer. The effectiveness of an initiator is determined by its rate of decomposition and the efficiency with which the resulting radicals start the polymerization chain. While thermal initiators that decompose upon heating are common, other methods like redox-initiation are also used, particularly in aqueous systems.

Controlled radical polymerization (CRP), also known as living radical polymerization (LRP), represents a significant advancement over conventional free radical polymerization methods. nih.gov CRP techniques allow for precise control over polymer molecular weight, molecular weight distribution (polydispersity), architecture, and functionality. nih.govgoogle.com This level of control is achieved by minimizing termination reactions and maintaining a dynamic equilibrium between active (propagating) and dormant polymer chains. nih.gov

Several key CRP methods have been developed, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition/Fragmentation Chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP). google.comsyr.edu ATRP has emerged as a particularly successful and versatile technique for preparing a wide array of well-defined polymers. syr.eduresearchgate.net

In ATRP, the polymerization is initiated by an organic halide (like an alkyl halide) in the presence of a transition metal complex catalyst. researchgate.net The trichloroacetate group in this compound contains a carbon-chlorine bond that can be homolytically cleaved to initiate polymerization, making it a suitable initiator for ATRP. The process involves the reversible activation of the dormant polymer chain (terminated with a halogen) by the metal catalyst, allowing for the controlled addition of monomer units. researchgate.net The use of initiators with specific functional groups allows for the synthesis of end-functionalized polymers, which are valuable in applications such as surface modification and the creation of block copolymers for drug delivery and other biomedical uses. google.comnih.gov

CRP TechniqueKey ComponentPrimary FunctionTypical Initiator/Agent Class
Atom Transfer Radical Polymerization (ATRP)Transition Metal CatalystReversibly activates dormant chains via halogen transferAlkyl Halides (e.g., Trichloroacetate Esters)
Reversible Addition/Fragmentation Chain Transfer (RAFT)Thiocarbonylthio compound (RAFT agent)Mediates equilibrium between active and dormant chains via chain transferDithioesters, Trithiocarbonates
Nitroxide-Mediated Polymerization (NMP)Nitroxide stable free radicalReversibly traps propagating radicals to form dormant speciesAlkoxyamines

Role in the Engineering of Advanced Lubricants and Functional Fluids

Synthetic esters, the class of compounds to which this compound belongs, are recognized as high-performance Group V base oils in lubrication technology. researchgate.net Their molecular structure can be tailored to deliver specific performance characteristics, making them valuable in demanding applications where mineral oils may fall short. researchgate.netnih.gov

Synthetic esters are manufactured from the reaction of carboxylic acids with alcohols. researchgate.netrsc.org This synthesis allows for a vast number of possible structures, enabling the engineering of lubricants with specific properties. researchgate.net Compared to conventional mineral oils, synthetic esters offer a unique combination of properties, including high thermal stability, excellent lubricity, low volatility, high viscosity indices, and good additive solvency. nih.govresearchgate.net

Key advantages of synthetic esters in lubrication include:

High Thermal Stability : They resist breakdown at high temperatures, making them suitable for applications like aviation turbine oils and high-temperature chain oils. nih.govwikipedia.org

Low Volatility : At a given viscosity, esters have lower volatility than other base oils, which is related to higher flash and fire points. researchgate.net

Good Solvency : The polarity of esters allows them to dissolve additives effectively and keep sludge and varnish precursors in solution, leading to cleaner operation. nih.gov

Biodegradability : Many synthetic esters exhibit good biodegradability, making them an environmentally preferable choice for applications like marine greases or fluids used where environmental release is a concern. nih.govwikipedia.org

The performance of a lubricant under stress—such as high temperature, high pressure, and high shear—is critical for protecting machinery components. Synthetic esters contribute significantly to material stability and performance in these demanding conditions.

The inherent polarity of the ester linkage causes the molecules to adsorb onto metal surfaces, forming a protective film that reduces friction and wear, a property known as lubricity. researchgate.netwikipedia.org This boundary lubrication is crucial in preventing metal-to-metal contact under severe operating conditions.

Furthermore, synthetic esters exhibit excellent thermo-oxidative stability, meaning they are resistant to chemical degradation in the presence of heat and oxygen. nih.gov This resistance prevents the formation of harmful deposits and varnish, which can interfere with equipment operation and reduce its lifespan. researchgate.net In applications involving extreme pressure (EP), specialized additives are often required. wikipedia.org Phosphate esters, for instance, have a long history of use as anti-wear and EP additives. The high solvency of synthetic ester base fluids ensures that these performance-enhancing additives remain dissolved and effective throughout the lubricant's service life. rsc.org

PropertySignificance in LubricationTypical Performance of Synthetic EstersReference
Thermal StabilityResists breakdown at high temperatures, preventing deposit formation.Excellent nih.govrsc.orgwikipedia.org
Oxidative StabilityResists reaction with oxygen, extending lubricant life.Excellent researchgate.netnih.gov
LubricityReduces friction and wear through surface film formation.Very Good researchgate.netnih.gov
VolatilityLow evaporation at high temperatures, leading to higher flash points.Low researchgate.netnih.gov
Additive SolvencyKeeps additives dissolved and prevents sludge/varnish.Excellent rsc.org
BiodegradabilityAbility to be broken down by microorganisms, reducing environmental impact.Good researchgate.netwikipedia.org

This compound as a Chemical Intermediate in Industrial Processes

Beyond its direct applications, this compound can serve as a chemical intermediate in organic synthesis. The reactivity of the trichloroacetate ester functional group allows it to participate in various chemical transformations. Trichloroacetic acid and its esters are recognized as important starting materials in organic synthesis. wikipedia.org

The trichloroacetate ester can undergo common ester reactions such as hydrolysis (cleavage by water to form dodecanol (B89629) and trichloroacetic acid) and transesterification (reaction with another alcohol to form a different ester). Transesterification is a large-scale industrial process used in the synthesis of polyesters.

Furthermore, the trichloroacetyl group can be a useful precursor in more complex syntheses. For example, the sodium salt of trichloroacetic acid, upon decarboxylation, generates the trichloromethyl anion, a potent nucleophile used to introduce the trichloromethyl group into other molecules. While this reaction applies to the salt, it highlights the latent reactivity associated with the trichloroacetyl moiety. The synthesis of trichloroacetic acid esters can be achieved by reacting trichloroacetic acid with the corresponding alcohol, such as dodecyl alcohol. google.com This implies that this compound can be readily prepared and used as a building block for introducing either the dodecyloxycarbonyl or the trichloromethyl group into a target molecule, depending on the reaction pathway chosen.

Synthesis of Chlorinated Organic Compounds

Facilitation of Phase Transfer Processes in Industrial Scale Reactions

Phase transfer catalysis (PTC) is a powerful technique in industrial chemistry that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase transfer catalyst typically possesses both hydrophilic and hydrophobic properties, allowing it to transport a reactant from one phase to another where the reaction can occur.

The molecular structure of this compound, with its long hydrophobic dodecyl tail and a polar trichloroacetate head, is characteristic of a surfactant molecule. This amphiphilic nature suggests a theoretical potential for it to act as a phase transfer agent. The long alkyl chain would confer solubility in organic phases, while the polar ester and trichloroacetate groups could interact with species in a more polar or aqueous phase.

Despite this structural potential, specific, detailed research findings or industrial case studies documenting the use of this compound as a phase transfer catalyst in large-scale industrial reactions are not prominently featured in the scientific and technical literature. The efficiency of a phase transfer catalyst depends on a delicate balance of its solubility in both phases and its ability to release the transported species for reaction, and it is possible that other commercially available catalysts are more effective or economical for specific industrial processes. Phase-transfer catalysis is a widely exploited industrial methodology that can improve reaction rates and yields, and reduce the need for expensive or hazardous solvents wikipedia.org.

Computational and Theoretical Chemistry Studies of Dodecyl Trichloroacetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. spectroscopyonline.com It is widely applied for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, and for vibrational analysis, which predicts the frequencies of molecular vibrations corresponding to infrared (IR) and Raman spectra. spectroscopyonline.com

For dodecyl trichloroacetate (B1195264), DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict key structural parameters. spectroscopyonline.comappliedmineralogy.com Geometry optimization seeks the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. Vibrational frequency calculations on the optimized geometry can confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allow for the prediction of its IR spectrum. nih.gov These theoretical spectra can then be compared with experimental data to validate the computational model.

Table 1: Predicted Geometrical Parameters for Dodecyl Trichloroacetate (Illustrative) This table is illustrative, based on typical values for similar functional groups, as specific computational studies on this compound are not widely published.

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O~1.21 Å
Bond LengthC-O (Ester)~1.34 Å
Bond LengthO-C (Dodecyl)~1.45 Å
Bond LengthC-CCl3~1.55 Å
Bond LengthC-Cl~1.78 Å
Bond AngleO=C-O~125°
Bond AngleC-O-C~117°
Bond AngleCl-C-Cl~109.5°

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgpku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing trichloroacetate group would lower the energy of both the HOMO and LUMO, while the long alkyl chain would have a lesser effect, primarily influencing the molecule's steric properties and solubility.

Table 2: Illustrative NBO Analysis for Key Interactions in this compound This table presents hypothetical donor-acceptor interactions based on the structure of the molecule.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O) on C=Oσ(C-CCl3)HighIntramolecular hyperconjugation
LP (O) on C-O-Cσ(C=O)ModerateResonance stabilization
σ (C-H) on dodecylσ*(C-C)LowHyperconjugation

Molecular Modeling and Simulation of Chemical Behavior

Molecular modeling techniques are employed to simulate the dynamic behavior of molecules, including chemical reactions and interactions with their environment.

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. bohrium.com A key goal is to locate the transition state (TS), which is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur. mit.edugithub.io A transition state is characterized as a first-order saddle point on the PES, having one imaginary vibrational frequency. github.io

For this compound, a potential reaction for study is its hydrolysis or decarboxylation. Computational methods can be used to model the step-by-step mechanism of such reactions, calculating the energies of all intermediates and transition states. nih.govnist.gov This information provides the activation energy (ΔG‡), which is crucial for predicting the reaction rate. nih.gov While specific studies on this compound are limited, research on the related trichloroacetic acid has shown that its decarboxylation is a key degradation pathway. researchgate.net A similar pathway could be computationally modeled for the dodecyl ester to understand its thermal stability and degradation products.

Chemical reactions are significantly influenced by the solvent in which they are performed. Computational models can account for these solvent effects in two primary ways: implicitly or explicitly. mdpi.com Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. rsc.org Explicit solvent models involve including a number of individual solvent molecules around the solute, offering a more detailed and accurate picture of specific solute-solvent interactions like hydrogen bonding, albeit at a higher computational cost. researchgate.netmdpi.com

The reactivity of this compound would be subject to solvent effects. For instance, studies on the decarboxylation of the parent trichloroacetic acid have shown that the reaction rate is highly dependent on the solvent, proceeding faster in polar aprotic solvents compared to protic ones. researchgate.netrsc.org This is attributed to the differential solvation of the reactant and the transition state. rsc.org Similar computational studies on this compound could predict how its reactivity changes in various solvents, which is vital for controlling reaction outcomes in synthetic applications.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which serves as a bridge between theoretical models and experimental observation. mdpi.com DFT and other quantum chemical methods can calculate various spectroscopic parameters, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. spectroscopyonline.com

For this compound, DFT calculations can predict its vibrational (IR) spectrum. The calculated frequencies often require scaling to correct for approximations in the theoretical model and to improve agreement with experimental data. spectroscopyonline.com This correlation between predicted and experimental spectra helps in assigning specific vibrational modes to the observed absorption bands. nih.gov For example, the strong carbonyl (C=O) stretch is a characteristic feature in the IR spectrum of an ester. Computational analysis can precisely predict its frequency and intensity, and how it might shift due to the influence of the electronegative trichloroacetate group. This synergy between theory and experiment is invaluable for confirming molecular structure and understanding its electronic properties.

Table 3: Correlation of Predicted and Experimental Vibrational Frequencies for this compound (Illustrative) Experimental data is generally available in spectral databases, while theoretical values are predicted via computational methods like DFT.

Vibrational ModePredicted Frequency (cm⁻¹, Scaled)Experimental Frequency (cm⁻¹)Assignment
ν(C=O)~1770~1775Carbonyl stretch
ν(C-O)~1230~1225Ester C-O stretch
ν(C-Cl)~830~828C-Cl stretch (asymmetric)
ν(C-H)~2925~2920Alkyl C-H stretch (asymmetric)

Environmental Occurrence and Abiotic Degradation Pathways of Trichloroacetate Esters

Abiotic Transformation and Persistence in Environmental Matrices

Abiotic transformation refers to the chemical alteration of a compound in the environment without the involvement of living organisms. ehs-support.com For dodecyl trichloroacetate (B1195264), the key processes are photolysis and hydrolysis, which influence how long the compound remains in soil and water. The persistence of a chemical is the duration it remains in the environment before being broken down. jrfglobal.com

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons, particularly from ultraviolet (UV) radiation in sunlight. For esters, this degradation can occur through several mechanisms. Research on similar compounds, such as phthalic acid esters, shows that UV radiation can lead to the cleavage of the ester's aliphatic chain. frontiersin.org In the case of dodecyl trichloroacetate, this would involve the breaking of the bond between the oxygen atom and the dodecyl group. Another potential pathway is the reaction involving the trichloromethyl group (-CCl₃), as the parent compound, trichloroacetic acid (TCA), is known to undergo photolytic degradation. frontiersin.org The process typically involves the homolytic scission of a carbon-chlorine bond, initiating a free-radical chain reaction that leads to the compound's decomposition.

Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule. jrfglobal.com It is a primary abiotic degradation pathway for esters in aquatic environments. jrfglobal.com The hydrolysis of trichloroacetate esters can proceed through neutral, acid-catalyzed, and base-catalyzed pathways. researchgate.netacs.org

Neutral Hydrolysis: This involves the reaction with water molecules alone.

Acid-Catalyzed Hydrolysis: In acidic conditions (low pH), the reaction rate can increase. Studies on ethyl trichloroacetate show that this process can occur through a mechanism involving a tetrahedral intermediate. acs.orgacs.org

Base-Catalyzed Hydrolysis: Under alkaline conditions (high pH), hydrolysis is significantly accelerated. This pathway is often the dominant hydrolysis process in natural waters, which are typically neutral to slightly alkaline. The reaction is first-order with respect to the concentration of the ester and the hydroxide (B78521) ion (OH⁻). chemrxiv.org

For weakly basic esters like trichloroacetates, the specific mechanism can be complex and may deviate from the standard pathways observed for simpler esters. researchgate.netacs.org The rate of hydrolysis is a critical factor in determining the persistence of this compound in water bodies.

Ester Hydrolysis Pathways

PathwayCatalystDescriptionEnvironmental Relevance
Neutral HydrolysisWater (H₂O)Direct reaction of the ester with water.Contributes to degradation in all aquatic environments.
Acid-Catalyzed HydrolysisHydronium Ion (H₃O⁺)Reaction rate is increased in acidic conditions.Relevant in acidic waters (e.g., acid rain-impacted areas, some industrial effluents).
Base-Catalyzed HydrolysisHydroxide Ion (OH⁻)Reaction rate is significantly increased in alkaline conditions.Often the most significant hydrolysis pathway in natural waters (pH 7-9).

The environmental fate and transport of a chemical describe its movement and distribution between air, water, and soil, and its ultimate destination. epa.gov For this compound, its structure—a long, nonpolar alkyl chain (dodecyl group) attached to a polar trichloroacetate group—dictates its behavior.

Analytical Methodologies for Environmental Detection and Monitoring

Detecting and quantifying this compound and other trichloroacetate esters in environmental samples requires sensitive and specific analytical methods. dphen1.com The techniques generally involve extracting the compound from the sample matrix, followed by instrumental analysis. env.go.jp

The standard and most common analytical approach for haloacetic acids and their esters involves gas chromatography (GC). thermofisher.com Due to the three chlorine atoms in the trichloroacetate moiety, the molecule is highly responsive to an Electron Capture Detector (ECD), making GC-ECD a very sensitive method for detection at trace levels. memphis.eduusgs.gov Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, providing definitive identification of the compound based on its mass spectrum. researchgate.netnih.gov

While GC-based methods are prevalent, liquid chromatography (LC) and ion chromatography (IC) coupled with tandem mass spectrometry (LC-MS/MS or IC-MS/MS) are alternative techniques. thermofisher.comnih.gov These methods can sometimes analyze the parent acids directly in a water sample with minimal preparation, avoiding the derivatization step required for GC analysis of the acids. thermofisher.com

Effective sample preparation is critical for accurate analysis and involves isolating and concentrating the target analyte from the environmental matrix (e.g., water, soil). env.go.jp For water samples, the most common techniques are liquid-liquid extraction (LLE) or solid-phase extraction (SPE). usgs.govresearchgate.net In LLE, an organic solvent such as methyl tert-butyl ether (MTBE) is used to extract the analytes from the water. thermofisher.comusgs.gov SPE uses a solid sorbent material to adsorb the analytes from the water sample, which are then eluted with a small volume of solvent. researchgate.net

While this compound, being an ester, is volatile enough for direct GC analysis, the standard regulatory methods (like U.S. EPA Methods 552.2 and 552.3) for monitoring haloacetic acids involve hydrolyzing any esters back to the parent acid (TCA) and then derivatizing the acid to make it suitable for GC analysis. thermofisher.com Derivatization is a chemical modification to convert the polar, non-volatile haloacetic acids into more volatile derivatives. thermofisher.comresearchgate.net This is typically achieved by converting the acids into methyl esters using reagents like acidic methanol (B129727) or diazomethane, or into pentafluorobenzyl esters using pentafluorobenzyl bromide (PFBBr). thermofisher.comnih.govthermofisher.com This approach ensures that all sources of the haloacetic acid are measured collectively.

Common Analytical Techniques and Preparation Steps

StepMethodDescriptionReference
Sample ExtractionLiquid-Liquid Extraction (LLE)Uses a solvent (e.g., MTBE) to extract the analyte from a water sample. thermofisher.comusgs.gov
Solid-Phase Extraction (SPE)Uses a solid sorbent to trap the analyte, which is later eluted with a solvent. researchgate.net
Derivatization (for parent acid)EsterificationConverts the carboxylic acid to a more volatile methyl ester using acidic methanol or diazomethane. thermofisher.comnih.gov
PFBBr AlkylationForms a pentafluorobenzyl ester, which is highly sensitive to ECD detection. nih.govthermofisher.com
Instrumental AnalysisGas Chromatography-Electron Capture Detection (GC-ECD)Highly sensitive method for detecting halogenated compounds. memphis.eduusgs.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Provides confirmation of the analyte's identity through its mass spectrum. researchgate.netnih.gov

Future Research Directions and Challenges in Dodecyl Trichloroacetate Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The traditional synthesis of dodecyl trichloroacetate (B1195264) typically involves the esterification of dodecanol (B89629) with trichloroacetic acid or its derivatives, such as trichloroacetyl chloride. While effective, these methods often present challenges related to the use of hazardous reagents and the generation of corrosive byproducts. Future research is poised to address these limitations through the development of innovative and sustainable synthetic routes.

A primary challenge lies in designing pathways that minimize environmental impact while maximizing efficiency. One promising avenue is the exploration of catalytic, solvent-free, or aqueous-phase reactions. For instance, the development of solid acid catalysts could replace corrosive liquid acids, simplifying product purification and catalyst recycling. Drawing parallels from sustainable methods for other esters, enzyme-catalyzed esterification presents a green alternative, offering high selectivity under mild reaction conditions and reducing energy consumption.

Furthermore, research into alternative acetylating agents could pave the way for more sustainable processes. The investigation of non-halogenated precursors for the trichloroacetate moiety could significantly reduce the formation of hazardous waste streams. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to the development of next-generation synthetic protocols for dodecyl trichloroacetate. A comparative analysis of potential sustainable pathways highlights the trade-offs between yield, cost, and environmental impact.

Synthetic PathwayAdvantagesChallenges
Enzymatic Esterification High selectivity, mild conditions, biodegradable catalyst.Enzyme cost and stability, slower reaction rates.
Solid Acid Catalysis Reusable catalyst, reduced corrosion, easier workup.Catalyst deactivation, potentially lower activity.
Flow Chemistry Enhanced safety and control, improved scalability.Initial equipment investment, potential for clogging.
Use of Bio-based Dodecanol Reduced fossil fuel dependence, improved sustainability profile.Purity of bio-based feedstock, potential for side reactions.

Advanced Applications in Emerging Technologies and Materials

While this compound has established applications, its potential in emerging technologies and advanced materials remains largely untapped. The unique combination of a long alkyl chain and a reactive trichloroacetate group suggests a range of future applications.

In polymer science, this compound could serve as a functional monomer or initiator in controlled radical polymerization techniques. The trichloroacetate group can act as a latent initiator site, allowing for the synthesis of well-defined block copolymers with tailored properties. These polymers could find applications in areas such as drug delivery, advanced coatings, and nanotechnology.

The long dodecyl chain imparts hydrophobic properties, making this compound a candidate for surface modification of materials. Research could focus on its use in creating superhydrophobic surfaces, anti-fouling coatings for marine applications, and as a component in advanced lubricants. The trichloroacetate moiety also offers a handle for further chemical modification, enabling the covalent attachment of dodecyl chains to a variety of substrates.

A significant challenge in this area is the correlation of the molecular structure of this compound with the macroscopic properties of the resulting materials. Systematic studies are needed to understand how its incorporation affects polymer architecture, surface energy, and mechanical properties.

Potential ApplicationKey Properties UtilizedResearch Focus
Polymer Synthesis Reactive trichloroacetate group, long alkyl chain.Development of novel block copolymers and functional polymers.
Surface Modification Hydrophobicity of the dodecyl chain.Creation of superhydrophobic and anti-fouling surfaces.
Advanced Lubricants Long alkyl chain.Formulation of high-performance lubricants and additives.
Functional Inks and Coatings Solubility and reactivity.Development of smart coatings with tailored surface properties.

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new applications. Future research will increasingly rely on a synergistic approach combining advanced spectroscopic techniques and computational modeling.

In-situ spectroscopic methods, such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance), can provide real-time monitoring of reaction kinetics and the formation of transient intermediates during the synthesis and transformation of this compound. These techniques offer invaluable data for elucidating reaction pathways and identifying rate-determining steps. Advanced mass spectrometry techniques can aid in the characterization of complex reaction mixtures and the identification of minor byproducts.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play a pivotal role in modeling reaction profiles and transition states. researchgate.net Such studies can provide insights into the electronic effects of the trichloroacetate group and the steric influence of the dodecyl chain on reaction outcomes. For instance, computational modeling can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound, guiding experimental design.

A key challenge is the accurate modeling of solvent effects, which can significantly influence reaction kinetics and thermodynamics. The development of more sophisticated solvation models will be essential for achieving quantitative agreement between computational predictions and experimental results.

TechniqueInformation GainedChallenges
In-situ FT-IR/NMR Real-time reaction kinetics, intermediate identification.Spectral overlap, sensitivity at low concentrations.
Advanced Mass Spectrometry Byproduct identification, structural elucidation.Ionization efficiency, fragmentation analysis of complex molecules.
Density Functional Theory (DFT) Reaction energetics, transition state geometries.Accuracy of solvation models, computational cost for large systems.

Development of Highly Selective and Efficient Catalytic Systems for this compound Transformations

The development of novel catalytic systems that can selectively transform the this compound molecule is a frontier in its chemistry. Future research will focus on catalysts that can target specific bonds within the molecule, enabling a wide range of chemical modifications.

One area of intense interest is the catalytic C-Cl bond activation of the trichloroacetate group. Recent advances in photoredox catalysis have demonstrated the potential for the selective dehalogenation of related compounds, such as trichloroacetic acid, using copper-based catalysts. nih.govacs.org Adapting these systems for this compound could lead to controlled reduction reactions, providing access to dichloro- and monochloroacetate derivatives. These derivatives could serve as valuable building blocks for further synthesis.

Another research direction is the development of catalysts for the selective functionalization of the dodecyl chain. While challenging due to the inertness of C-H bonds, recent breakthroughs in C-H activation catalysis offer the potential to introduce new functional groups at specific positions along the alkyl chain. This would dramatically expand the chemical space accessible from this compound.

The primary challenge lies in achieving high selectivity. The catalyst must be able to differentiate between the various reactive sites within the molecule, including the C-Cl bonds, the ester group, and the C-H bonds of the dodecyl chain. The design of sophisticated ligands and the use of well-defined catalyst structures will be paramount to achieving this goal.

Catalytic TransformationCatalyst TypePotential Products
Selective Dechlorination Photoredox catalysts (e.g., Copper-based).Dodecyl dichloroacetate, Dodecyl monochloroacetate.
C-H Functionalization Transition metal catalysts (e.g., Palladium, Rhodium).Hydroxylated, aminated, or arylated this compound derivatives.
Ester Group Transformation Transesterification catalysts (e.g., organocatalysts).Other alkyl trichloroacetate esters.

Q & A

Q. What are the key physicochemical properties of dodecyl trichloroacetate relevant to experimental design?

this compound (C14H25Cl3O2) is a trichloroacetate ester with a molecular weight of 331.71 g/mol. Its structure includes a dodecyl chain esterified to a trichloroacetyl group, conferring lipophilic properties and potential reactivity at the carbonyl carbon. Key properties for experimental design include solubility in nonpolar solvents, thermal stability (decomposition occurs below melting point in analogous trichloroacetates), and sensitivity to hydrolysis under alkaline conditions .

Q. How can this compound be synthesized and characterized in a laboratory setting?

Synthesis typically involves esterification of trichloroacetic acid with dodecyl alcohol under acid catalysis. Characterization methods include:

  • FT-IR spectroscopy : Identification of ester C=O stretching (~1740 cm<sup>−1</sup>) and C-Cl vibrations (700–800 cm<sup>−1</sup>) .
  • NMR spectroscopy : <sup>13</sup>C NMR signals for the trichloroacetyl carbonyl (~160 ppm) and dodecyl chain methylene groups (~30 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 331.71 and fragmentation patterns consistent with trichloroacetate esters .

Q. What precautions are necessary for handling this compound in laboratory environments?

Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid skin contact due to potential irritation. Store in airtight containers away from moisture and bases to prevent hydrolysis. Local exhaust ventilation is recommended to minimize airborne exposure .

Advanced Research Questions

Q. What mechanistic insights govern the decomposition kinetics of trichloroacetate derivatives in different solvents?

Studies on potassium trichloroacetate decomposition in monocarboxylic acids (e.g., acetic acid) reveal a transition-state mechanism. The rate-limiting step involves nucleophilic coordination of solvent molecules (e.g., acetic acid) to the electrophilic carbonyl carbon of the trichloroacetate ion. Eyring parameters (ΔH‡ ≈ 20–22 kcal/mol, ΔS‡ ≈ −10 cal/mol·K) indicate a highly ordered transition state. Solvent effects are minimal among homologs (e.g., acetic vs. propionic acid) due to comparable ionization constants .

Q. How can controlled-potential coulometry be applied to analyze trichloroacetate mixtures?

Trichloroacetate can be selectively reduced at a controlled potential (e.g., −0.8 V vs. SCE), followed by dichloroacetate at a more negative potential. The total charge during electrolysis correlates with trichloroacetate concentration via Faraday’s law (n = 2 electrons per molecule). This method enables precise quantification in complex matrices without chromatographic separation .

Q. What role does trichloroacetate play in protein purification and stabilization?

Sodium trichloroacetate (STCA) precipitates proteins via charge neutralization and hydrophobic interactions, particularly effective for acidic proteins (e.g., fibroblast growth factors). Optimal precipitation occurs at 0.1–0.2 M STCA, pH 8.0. Post-precipitation, proteins retain structural integrity, as shown by circular dichroism (CD) and SDS-PAGE .

Q. How do solvent polarity and nucleophilicity influence the reactivity of this compound in organic reactions?

In polar aprotic solvents (e.g., DMF), this compound undergoes nucleophilic substitution at the trichloroacetyl group. For example, amines attack the carbonyl carbon, displacing chloride ions. Solvent nucleophilicity (e.g., pyridine) accelerates this process by stabilizing the transition state. Kinetic studies using <sup>1</sup>H NMR or conductivity measurements can quantify reaction rates .

Data Contradictions and Resolution

Q. Discrepancies in reported thermal stability of trichloroacetate derivatives: How to reconcile?

Some studies report decomposition of sodium trichloroacetate below its melting point, while others describe stable crystalline forms. This discrepancy arises from hydration states and purity levels. Thermogravimetric analysis (TGA) under inert gas (N2) clarifies decomposition pathways, showing mass loss at 150–200°C due to HCl release .

Methodological Recommendations

Q. What analytical techniques are optimal for studying this compound in biological systems?

  • LC-MS/MS : Quantifies trace amounts in biological matrices (LOQ ~1 ng/mL) using C18 columns and negative-ion electrospray ionization.
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions, critical for understanding solid-state stability .
  • Pulse-chase experiments : Tracks metabolic fate in cellular systems, e.g., using <sup>14</sup>C-labeled this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.